3-(3-Bromophenyl)-3-methylbutan-2-one
Overview
Description
3-(3-Bromophenyl)-3-methylbutan-2-one is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-3-methylbutan-2-one can be achieved through several methods. One common approach involves the bromination of a precursor compound, such as 3-phenyl-3-methylbutan-2-one, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature, to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product. The use of environmentally friendly brominating agents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-3-methylbutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Oxidation and Reduction Reactions: The carbonyl group in the butanone structure can undergo oxidation to form carboxylic acids or reduction to form alcohols under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents in the presence of a base, such as potassium carbonate, under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, often in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives, depending on the nature of the substituent introduced.
Oxidation and Reduction: Products include carboxylic acids and alcohols, respectively.
Scientific Research Applications
3-(3-Bromophenyl)-3-methylbutan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)propionic acid: This compound shares the bromophenyl moiety but differs in the presence of a propionic acid group instead of the butanone structure.
Uniqueness
Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-(3-bromophenyl)-3-methylbutan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8(13)11(2,3)9-5-4-6-10(12)7-9/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTZLYOWSOWOLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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